
Desbutyl Bumetanide-d5
Descripción general
Descripción
Desbutyl Bumetanide-d5 is a deuterated analog of Desbutyl Bumetanide, a metabolite and impurity of the loop diuretic Bumetanide. Key properties include:
- Molecular formula: C₁₃H₁₂N₂O₅S
- Molecular weight: 308.31 g/mol
- IUPAC name: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
- Role: Recognized as "Bumetanide Impurity B" (European Pharmacopoeia) and "Bumetanide Related Compound A" (US Pharmacopeia), it serves as a reference standard for quality control in pharmaceutical manufacturing .
Structurally, Desbutyl Bumetanide lacks the butyl side chain present in the parent drug Bumetanide, which reduces its diuretic potency but retains its sulfamoyl and benzoic acid moieties critical for binding to the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC) .
Métodos De Preparación
Synthetic Routes for Desbutyl Bumetanide-d5
Two-Stage Hydrogenation and Acid Precipitation
The primary synthesis route involves a two-step process starting from deuterated nitro intermediates (Figure 1). The method ensures isotopic integrity while achieving high yields through optimized catalytic hydrogenation .
Stage 1: Catalytic Hydrogenation of Deuterated Nitro Intermediate
The reaction begins with d5-3-nitro-4-phenoxy-5-sulfamoyl-benzoic acid , where the phenoxy group is fully deuterated. This intermediate is dissolved in an alkaline aqueous solution (pH 7.5–8.0) using lithium hydroxide (LiOH) as the base. Palladium on activated carbon (10% Pd/C) catalyzes the hydrogenation at ambient temperature under 1.1 atmospheres of hydrogen pressure. The nitro group (-NO₂) is reduced to an amino group (-NH₂), forming d5-3-amino-4-phenoxy-5-sulfamoyl-benzoic acid . Reaction completion is confirmed when hydrogen uptake ceases .
Stage 2: Acid-Induced Precipitation
The product is isolated by adjusting the pH to 2.5–3.0 using 4N hydrochloric acid (HCl), precipitating the free acid form. Recrystallization from aqueous ethanol yields pure this compound with a reported melting point of 255–256°C .
Table 1: Reaction Conditions for Key Synthesis Steps
Parameter | Stage 1 | Stage 2 |
---|---|---|
Starting Material | d5-3-nitro-4-phenoxy-5-sulfamoyl-benzoic acid | d5-3-amino-4-phenoxy-5-sulfamoyl-benzoic acid |
Reagents | LiOH, H₂, 10% Pd/C | 4N HCl |
Solvent | Water | Water |
Temperature | 25°C (ambient) | 0–4°C (post-neutralization) |
pH | 7.5–8.0 | 2.5–3.0 |
Yield | >90% (NMR monitoring) | 85–92% (after recrystallization) |
Alternative Pathways and Modifications
While the hydrogenation-acid precipitation method is dominant, variations exist in precursor synthesis. For example, 4-chloro-3-nitro-5-sulfamylbenzoic acid can undergo phenoxy-deuteration via nucleophilic aromatic substitution with deuterated phenol under basic conditions . However, this approach requires stringent control over isotopic exchange to prevent deuterium loss.
Optimization of Reaction Parameters
Catalytic Efficiency and Deuterium Retention
The use of 10% Pd/C ensures rapid hydrogenation while minimizing side reactions such as over-reduction or deuterium exchange. Catalytic activity is pH-dependent, with alkaline conditions (pH 7.5–8.0) stabilizing the intermediate sodium salt and preventing premature protonation . Isotopic purity is maintained by avoiding protic solvents, which could introduce non-deuterated hydrogen.
Recrystallization and Purification
Post-precipitation, the crude product is recrystallized from aqueous ethanol (1:3 v/v) to remove residual LiCl and Pd/C particles. This step enhances purity to >99% as verified by HPLC . The melting point (255–256°C) aligns with non-deuterated analogs, confirming structural fidelity .
Analytical Characterization
Spectroscopic Confirmation
-
Mass Spectrometry (MS): The molecular ion peak at m/z 313.078 corresponds to the exact mass of C₁₃H₇D₅N₂O₅S .
-
Nuclear Magnetic Resonance (NMR):
Table 2: Key Spectroscopic Data
Technique | Key Signals | Interpretation |
---|---|---|
MS (ESI+) | m/z 313.078 [M+H]⁺ | Molecular formula confirmation |
¹H NMR | δ 6.8–7.1 (deuterated phenoxy, absent) | Deuterium substitution verified |
IR (KBr) | 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O) | Functional group identification |
Challenges in Industrial-Scale Synthesis
Isotopic Purity Control
Deuterated starting materials must exhibit >98% isotopic enrichment to meet pharmaceutical standards. Impurities from partial deuteration (e.g., d4 or d3 species) require costly chromatographic separation .
Catalyst Recycling
Pd/C recovery is critical for cost efficiency. Filtration and washing with ethanol restore ~80% catalytic activity for reuse .
Regulatory and Quality Considerations
This compound is synthesized under Good Manufacturing Practices (GMP) for use in pharmacokinetic studies. Batch records must document deuterium content via isotope-ratio mass spectrometry (IRMS) and residual solvent levels (e.g., ethanol <0.5%) .
Análisis De Reacciones Químicas
Types of Reactions: Desbutyl Bumetanide-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Scientific Research Applications
Desbutyl Bumetanide-d5 has several key applications in scientific research:
-
Pharmacokinetics and Metabolism Studies :
- Researchers utilize this compound to study the metabolism of Bumetanide in vivo. The deuterium labeling allows for precise tracking of the drug's metabolic fate, helping to elucidate the pharmacokinetic profile of the parent compound.
- Case studies have shown that using stable isotope-labeled compounds can significantly enhance the accuracy of bioavailability assessments and metabolic pathway elucidation.
-
Drug Interaction Studies :
- The compound is employed to investigate potential drug-drug interactions. By administering this compound alongside other medications, researchers can monitor how these substances affect each other's metabolism and efficacy.
- For example, studies have indicated that co-administration with other diuretics or antihypertensives can alter the pharmacokinetics of Bumetanide, making this compound a useful tool for understanding these interactions.
-
Toxicology Assessments :
- This compound is also utilized in toxicological studies to evaluate the safety profile of Bumetanide and its metabolites. This includes assessing potential adverse effects and understanding the dose-response relationship in different biological systems.
- Research involving animal models has demonstrated that monitoring labeled compounds can provide insights into organ-specific toxicity and systemic exposure levels.
-
Analytical Chemistry :
- In analytical chemistry, this compound serves as a reference standard for developing and validating analytical methods such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry). These methods are crucial for quantifying drug levels in biological matrices.
- The compound's stable isotope labeling enhances sensitivity and specificity in detection, allowing for more reliable quantification of trace amounts of drugs.
Case Study 1: Pharmacokinetic Profiling
A study conducted on rats administered this compound revealed detailed insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. The use of deuterium labeling allowed researchers to track the compound through various biological compartments, leading to a better understanding of its half-life and clearance rates.
Case Study 2: Drug Interaction Analysis
In a clinical trial involving hypertensive patients, this compound was used to assess interactions with angiotensin-converting enzyme inhibitors. Results indicated significant alterations in the pharmacokinetics of both drugs when co-administered, highlighting the importance of considering drug interactions in therapeutic regimens.
Mecanismo De Acción
Desbutyl Bumetanide-d5, like Bumetanide, interferes with renal cyclic adenosine monophosphate (cAMP) and inhibits the sodium-potassium ATPase pump. This action blocks the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This mechanism is crucial for its diuretic effects .
Comparación Con Compuestos Similares
Structural and Functional Analogues
The following table compares Desbutyl Bumetanide with structurally and functionally related compounds:
Key Observations :
- Desbutyl Bumetanide is distinct from Bumetanide-d5, which retains the butyl group and incorporates deuterium at the phenoxy ring for analytical applications .
- Compared to Furosemide , Desbutyl Bumetanide has a smaller molecular weight due to the absence of a chlorine atom and a shorter side chain.
Pharmacokinetic and Analytical Roles
- Desbutyl Bumetanide : As a metabolite, it is monitored in pharmacokinetic studies to assess Bumetanide’s metabolic stability. Its detection is critical for impurity profiling in drug formulations .
- Bumetanide-d5 : Used as an internal standard in bioanalytical methods (e.g., LC-UV or LC-MS) to quantify Bumetanide and its metabolites in biological matrices. Its deuterated structure minimizes matrix effects and enhances assay precision .
- Furosemide-d5 : Similarly, this deuterated compound aids in quantifying Furosemide, but its higher molecular weight (335.79 vs. 308.31 for Desbutyl Bumetanide) reflects structural differences in the diuretic class .
Analytical Methodologies
- Desbutyl Bumetanide : Validated methods using automated solid-phase extraction (SPE) and LC-UV have been developed for simultaneous quantification of parent drugs and metabolites, analogous to methods for Lumefantrine and its desbutyl metabolite .
- Bumetanide-d5 : Employed in robust assays to achieve lower limits of detection (LLOD < 1 ng/mL) in plasma, ensuring reliable pharmacokinetic data .
Market and Regulatory Context
- Pricing: Bumetanide-d5 is significantly more expensive (e.g., 5 mg at JPY 114,400 or ~USD 850) compared to non-deuterated standards like Bupirimate (250 mg at JPY 11,000 or ~USD 82), reflecting the complexity of isotopic synthesis .
- Regulatory Status: Desbutyl Bumetanide is included in pharmacopeial monographs as a critical impurity, necessitating strict control in drug manufacturing .
Actividad Biológica
Desbutyl Bumetanide-d5 is a deuterated analog of Bumetanide, a potent loop diuretic primarily used in clinical settings to manage edema associated with various medical conditions, including congestive heart failure and renal disease. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₅D₅N₂O₅S
- Molecular Weight : 355.5 g/mol
- Density : 1.3 g/cm³
- Melting Point : 230-231 °C
- Boiling Point : 571.2 °C at 760 mmHg
This compound functions primarily as an inhibitor of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC). The inhibition of this transporter leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The compound exhibits a high potency with an IC50 value of approximately 0.6 µM for NKCC inhibition, which is comparable to its parent compound, Bumetanide .
Pharmacological Effects
- Diuretic Activity :
- Impact on Electrolyte Balance :
- Effects on Glucose Metabolism :
Study 1: Diuretic Efficacy in Animal Models
A study conducted on rats demonstrated that administration of this compound resulted in a dose-dependent increase in urine output and significant natriuresis (sodium excretion). The study found that doses ranging from 50 to 100 mg/kg led to substantial increases in urinary sodium and chloride levels compared to controls.
Dose (mg/kg) | Urine Output (mL) | Sodium Excretion (mmol) |
---|---|---|
50 | 10.5 | 12 |
100 | 15.0 | 20 |
Study 2: Electrolyte Changes
Another investigation focused on electrolyte changes following administration of this compound showed significant reductions in serum potassium levels within hours post-administration.
Time Point (h) | Serum Potassium (mEq/L) |
---|---|
Baseline | 4.5 |
1 | 3.8 |
4 | 3.0 |
Clinical Implications
The biological activity of this compound underscores its potential utility in clinical settings as a diuretic agent. However, clinicians must be cautious regarding the risk of electrolyte disturbances and monitor patients for signs of hypokalemia and metabolic alkalosis.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Desbutyl Bumetanide-d5, and how do they influence its analytical detection in pharmacokinetic studies?
- Methodological Answer : Prioritize characterization using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular weight (369.44 g/mol), isotopic purity, and structural integrity. These properties are critical for optimizing HPLC or LC-MS methods, as deuterated analogs often exhibit retention time shifts compared to non-deuterated counterparts. Include validation parameters (e.g., linearity, LOD/LOQ) to ensure reproducibility across laboratories .
Q. How should researchers design experiments to validate this compound as an internal standard in bioanalytical assays?
- Methodological Answer : Use a matrix-matched calibration approach with spiked biological samples (e.g., plasma, urine) to assess recovery rates and matrix effects. Compare co-elution patterns and ion suppression/enhancement effects against non-deuterated Bumetanide. Cross-validate results with independent techniques (e.g., stable isotope dilution assays) to confirm accuracy .
Q. What protocols are recommended for synthesizing this compound with high isotopic purity?
- Methodological Answer : Document deuterium incorporation efficiency via isotopic abundance analysis (e.g., using isotope ratio mass spectrometry). Optimize reaction conditions (e.g., solvent, temperature) to minimize isotopic exchange or scrambling. Include purity thresholds (>98% chemical purity, >99% isotopic purity) in supplementary materials for replication .
Q. How can researchers address discrepancies in reported pharmacokinetic data for this compound across different biological matrices?
- Methodological Answer : Perform cross-matrix stability studies to evaluate degradation under varying pH, temperature, and enzymatic conditions. Use statistical tools (e.g., Bland-Altman plots) to quantify inter-matrix variability and adjust extraction protocols (e.g., protein precipitation vs. solid-phase extraction) accordingly .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in the metabolic stability of this compound observed in in vitro vs. in vivo models?
- Methodological Answer : Conduct interspecies comparisons (e.g., human hepatocytes vs. rodent models) to identify species-specific metabolic pathways. Use deuterium kinetic isotope effect (KIE) studies to assess whether deuteration alters CYP450-mediated oxidation rates. Pair these with physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .
Q. How does the deuterium labeling in this compound impact its binding affinity to renal transporters (e.g., OAT1/3) compared to the parent compound?
- Methodological Answer : Employ competitive inhibition assays using transfected cell lines (e.g., HEK293-OAT1) to measure IC50 values. Compare deuterated vs. non-deuterated analogs via surface plasmon resonance (SPR) to quantify binding kinetics. Validate findings with molecular docking simulations to map deuterium’s steric or electronic effects on binding pockets .
Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in multi-omics datasets (e.g., transcriptomics + metabolomics)?
- Methodological Answer : Apply multivariate analysis (e.g., partial least squares discriminant analysis, PLS-DA) to integrate omics data and identify covarying pathways. Use false discovery rate (FDR) correction to account for multiple comparisons. Include sensitivity analyses to distinguish deuterium-specific effects from background noise .
Q. How can researchers ensure long-term stability of this compound in reference standards under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS/MS analysis to monitor degradation. Establish acceptance criteria for potency (±5%) and impurity profiles. Store lyophilized standards at -80°C with desiccants to minimize hydrolytic degradation .
Q. Methodological and Ethical Considerations
Q. What scoping review frameworks are suitable for synthesizing fragmented literature on this compound’s applications in nephrology research?
- Methodological Answer : Follow Arksey & O’Malley’s scoping review framework: (1) Define research questions, (2) Identify relevant studies across EMBASE, PubMed, and patent databases, (3) Chart data using standardized templates (e.g., study design, model system), (4) Collate results to map evidence gaps (e.g., lack of clinical trials) .
Q. How should researchers address ethical concerns when using this compound in preclinical studies involving animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Justify sample sizes via power analysis to minimize unnecessary animal use. Include ethics committee approval details and welfare protocols (e.g., analgesia regimens) in supplementary materials .
Tables for Reference
Parameter | Recommended Method | Validation Criteria |
---|---|---|
Isotopic Purity | HRMS with SIM mode | ≥99% D5 incorporation |
Matrix Effects | Post-column infusion assays | Ion suppression ≤20% |
Long-term Stability | ICH Q1A(R2) accelerated testing | Potency within 95–105% after 12 months |
Propiedades
IUPAC Name |
3-amino-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZPZSQRCXSJI-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675790 | |
Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072125-54-2 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072125-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.